N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Description
N-(5-Benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group linked to a 5-benzyl-1,3-thiazol-2-yl moiety. This compound belongs to a class of thiazole derivatives widely investigated for their anticancer properties.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)22-19-21-11-13(24-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRRUXFDGDWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often involve the use of chloroacetyl chloride and triethylamine in a solvent such as dry 1,4-dioxane . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole and benzothiophene derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.
Case Study: Synthesis and Evaluation
A study published in Biopolymers and Cell reported the synthesis of various thiazole derivatives and their evaluation for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains.
Research Findings
A comprehensive review highlighted that benzothiazole-based compounds demonstrate varying degrees of antibacterial activity. The presence of the thiazole moiety contributes to the overall effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The specific compound has shown promising results in preliminary tests, indicating potential for further development as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial applications, this compound may possess additional biological activities worth exploring.
Potential Applications
- Anti-inflammatory Effects : Some thiazole derivatives have been investigated for their anti-inflammatory properties, which could extend to this compound.
- Antioxidant Activity : The antioxidant potential of similar compounds has been documented, suggesting that this compound may also exhibit protective effects against oxidative stress.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease processes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its antineoplastic activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in tumor cells . The exact molecular targets and pathways may vary depending on the specific biological context and the type of tumor cells involved.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Influence : Replacement of benzothiophene (target compound) with benzofuran (BF1) or thiophene (5f) alters electronic properties and steric bulk. Benzothiophene’s sulfur atom may enhance π-π stacking interactions compared to benzofuran’s oxygen .
- Substituent Effects : The 3-chloro group in the target compound vs. 3,5-dimethyl in BF1 could increase electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Activity Trends : Compound 5f (thiophene core with dichlorobenzyl) demonstrated significant cytostatic effects, suggesting halogenation and aromatic substitution patterns critically influence potency .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (ALogP) : While exact data for the target compound are unavailable, analogs like BF1 (benzofuran derivative) and thiophene-based 5f likely exhibit ALogP values >3 due to aromatic and benzyl groups, favoring membrane permeability .
- Binding Efficiency : Molecular simulations (e.g., RBFE calculations) on similar thiazole derivatives (e.g., compound 21 in ) showed binding energies ranging from -7.03 to -5.75 kcal/mol, suggesting moderate-to-high affinity for target enzymes .
Mechanistic Insights
- Mitochondrial Targeting : BF1 and PP2 (a pyrazolothiazole derivative) induced mitochondrial membrane depolarization and apoptotic changes in lymphoma cells, implicating mitochondrial dysfunction as a common mechanism for thiazole-based cytotoxins .
- Structural Determinants of Activity : The 5-benzyl-thiazole moiety in the target compound is shared with active analogs like 5f and BF1, suggesting this group is critical for binding to conserved hydrophobic pockets in biological targets .
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole and Benzothiophene Moieties : The thiazole ring is synthesized from 5-benzylthiazole derivatives, while the benzothiophene structure is derived from benzothiophene carboxylic acids through chlorination and subsequent amide formation.
- Chlorination : The introduction of the chloro group at the 3-position is achieved through electrophilic aromatic substitution.
- Carboxamide Formation : The final step involves the reaction of the carboxylic acid with an amine to form the desired carboxamide.
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies indicate that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have been tested against MDA-MB-231 (human breast cancer) and exhibited moderate to high antiproliferative activity with IC50 values in the micromolar range .
Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure's thiazole and benzothiophene components are believed to contribute to this bioactivity through mechanisms that disrupt microbial cell processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole and benzothiophene rings can significantly influence biological activity. Key findings include:
- Chloro Substitution : The presence of the chloro substituent at position 3 enhances selectivity and potency against specific targets such as Trypanosoma brucei with an IC50 value reported at 0.75 µM .
- Thiazole Variations : Alterations in the thiazole moiety can lead to improved bioactivity; for instance, replacing the benzothiophene with a benzothiazole unit has shown a two-fold increase in potency while maintaining selectivity .
Case Studies
- Antitumor Screening : A series of derivatives were synthesized and screened under the Developmental Therapeutic Program by the National Cancer Institute, showing promising results for new anticancer agents .
- Antimicrobial Efficacy : In a study assessing various thiazolyl-benzothiophenamides, compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as broad-spectrum antimicrobials .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide?
- Methodological Answer : A common approach involves coupling a 2-amino-5-benzylthiazole derivative with a chlorinated benzothiophene carbonyl chloride. For example:
- Step 1 : Synthesize 2-amino-5-benzylthiazole via condensation of substituted benzyl halides with thiourea derivatives .
- Step 2 : React 3-chloro-1-benzothiophene-2-carbonyl chloride with the amine group of the thiazole derivative in dioxane or DMF, using triethylamine as a base to neutralize HCl byproducts. Purification typically involves recrystallization from ethanol-DMF mixtures .
- Key Data : Yields range from 60–85% depending on the solvent and stoichiometry .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) on silica gel F254 plates using ethyl acetate/hexane (1:1) to confirm purity .
- Spectroscopy : H NMR (400 MHz, DMSO-d6) for proton environment analysis; C NMR for carbon backbone verification. For example, the benzothiophene carbonyl signal appears at ~165–170 ppm .
- Melting Point : Determined via open capillary method (uncorrected) .
Advanced Research Questions
Q. What strategies optimize the reaction yield in microwave-assisted synthesis of analogous thiazole-carboxamide derivatives?
- Methodological Answer : Microwave irradiation reduces reaction time and improves regioselectivity. For example:
- Conditions : Use DCQX (dichloroquinoxaline) as a catalyst, acetonitrile as solvent, 120°C for 10–15 minutes under microwave irradiation (300 W). Yields improve by ~20% compared to conventional heating .
- Critical Parameters : Solvent polarity, irradiation power, and catalyst loading (e.g., 0.1–0.3 mol% DCQX) .
Q. How do structural modifications (e.g., chloro-substitution on benzothiophene) influence bioactivity?
- Methodological Answer :
- Comparative Synthesis : Replace 3-chloro with other halogens (e.g., bromo) or electron-withdrawing groups.
- Bioactivity Assays : Test antimicrobial activity (MIC against S. aureus or E. coli) and cytotoxicity (MTT assay on HEK-293 cells). For example, 3-chloro derivatives show higher antimicrobial potency (MIC = 8 µg/mL) compared to bromo analogues (MIC = 16 µg/mL) due to enhanced electrophilicity .
Q. How can contradictory data on antimicrobial activity across studies be resolved?
- Methodological Answer :
- Variable pH Effects : Some thiadiazole-carboxamides exhibit pH-dependent activity. For example, activity against C. albicans increases at pH 5.5 (MIC = 4 µg/mL) vs. pH 7.0 (MIC = 32 µg/mL) due to protonation of the thiazole nitrogen .
- Standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistent inoculum size and growth media .
Q. What crystallographic techniques confirm the molecular geometry of the compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of DMSO/water (2:1). Key metrics include:
- Bond lengths : C=O (1.21 Å), C-S (1.72 Å) .
- Dihedral angles : Benzothiophene and thiazole planes intersect at ~45° .
- Data Validation : R factor < 0.05 and data-to-parameter ratio > 10 ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
